molecular formula C21H23Cl3O3 B1584162 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate CAS No. 79404-93-6

2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate

Cat. No. B1584162
Key on ui cas rn: 79404-93-6
M. Wt: 429.8 g/mol
InChI Key: ILQVFGUXJOSAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USH0001638

Procedure details

To a solution of 4-octyloxybenzoic acid (13.8 g) in diethyl ether (552 ml) were added 2,4,5-trichlorophenol (10.87 g) and N,N'-dicyclohexylcarbodiimide (11.37 g). The solution was stirred under a nitrogen atmosphere for 18 hours at room temperature. The precipitate was removed by filtration, and the filtrate was concentrated in vacuo. The residue was dissolved in petroleum ether and was allowed to stand on ice-water. The resulting crystals (15.2 g) were filtered and dissolved in warm n-hexane (150 ml). After standing overnight at room temperature, the resulting crystals were removed by filtration. The filtrate was concentrated to an oil which was purified by a column chromatography (silica gel) using a mixture of ethyl acetate and n-hexane to give 2,4,5-trichlorophenyl 4-octyloxybenzoate (7.58 g) (m.p. 53° C., Anal: Calcd. for C21H23O3Cl3 :Cl24.75, Found: Cl 24.05).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
11.37 g
Type
reactant
Reaction Step One
Quantity
552 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Cl:19][C:20]1[CH:25]=[C:24]([Cl:26])[C:23]([Cl:27])=[CH:22][C:21]=1O.C1(N=C=NC2CCCCC2)CCCCC1>C(OCC)C>[CH2:1]([O:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([O:16][C:21]2[CH:22]=[C:23]([Cl:27])[C:24]([Cl:26])=[CH:25][C:20]=2[Cl:19])=[O:15])=[CH:17][CH:18]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
10.87 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)O
Name
Quantity
11.37 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
552 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred under a nitrogen atmosphere for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in petroleum ether
FILTRATION
Type
FILTRATION
Details
The resulting crystals (15.2 g) were filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in warm n-hexane (150 ml)
WAIT
Type
WAIT
Details
After standing overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the resulting crystals were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by a column chromatography (silica gel)
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and n-hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C(=O)OC2=C(C=C(C(=C2)Cl)Cl)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.58 g
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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